2-Chloro-4-methylquinoline (CAS 634-47-9) is a bifunctional heteroaromatic building block widely utilized in pharmaceutical and advanced materials synthesis. Featuring a highly reactive 2-chloro leaving group and a 4-methyl structural modifier, it serves as a critical electrophilic partner in carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions. Presenting as a stable, low-melting crystalline powder (54–58 °C), it offers distinct handling and processability advantages over liquid or semi-solid quinoline analogs. For procurement and scale-up, its primary value lies in its ability to act as a regioselective precursor for complex indoloquinolines, naphthyridines, and specific ion channel inhibitors where the 4-methyl group is strictly required for downstream biological or structural performance [1].
Generic substitution of 2-chloro-4-methylquinoline with the more common 2-chloroquinoline fails on both synthetic and application levels. Synthetically, the 4-methyl group introduces significant steric hindrance adjacent to the reactive 2-position, which completely deactivates the molecule in classical, metal-free nucleophilic aromatic substitution (SNAr) reactions with bulky nucleophiles. Consequently, processes optimized for 2-chloroquinoline will fail and must be re-engineered with Palladium-catalyzed Buchwald-Hartwig conditions to achieve conversion [1]. In application, the 4-methyl moiety is not merely a passive substituent; it is a critical structural vector that occupies specific hydrophobic pockets in target enzymes and receptors (such as TRPC4 channels), meaning that analogs lacking this methyl group will exhibit drastically reduced or abolished biological efficacy.
In classical thermal nucleophilic aromatic substitution (SNAr) with bulky nucleophiles such as phenylalanine ethyl ester, 2-chloro-4-methylquinoline exhibits complete steric deactivation, yielding 0% product. In contrast, less hindered analogs like 2-chloroquinoline can undergo thermal SNAr with smaller amino esters. To overcome the 4-methyl steric block, researchers must employ Palladium-catalyzed Buchwald-Hartwig conditions (Pd(OAc)2/BINAP), which successfully restores the amination yield to 86% [1].
| Evidence Dimension | Amination yield with bulky nucleophiles (phenylalanine ethyl ester) |
| Target Compound Data | 0% yield (thermal SNAr); 86% yield (Pd-catalyzed) |
| Comparator Or Baseline | 2-Chloroquinoline (reacts under thermal SNAr with smaller nucleophiles) |
| Quantified Difference | 0% vs 86% yield depending on catalytic route |
| Conditions | Thermal SNAr vs. Pd(OAc)2/BINAP catalyzed Buchwald-Hartwig amination |
Procurement teams must co-source appropriate Palladium catalysts and ligands, as the 4-methyl group completely prevents classical metal-free SNAr with bulky amines.
When utilizing advanced electron-rich silicon-containing phosphinane ligands (SabPhos) for Pd-catalyzed C-N coupling, 2-chloro-4-methylquinoline demonstrates exceptional reactivity with secondary amines. Coupling with piperidine yields 98% of the desired product, slightly exceeding the 91% yield observed for the baseline 2-chloroquinoline under similar optimized conditions [1].
| Evidence Dimension | C-N coupling yield with piperidine |
| Target Compound Data | 98% yield |
| Comparator Or Baseline | 2-Chloroquinoline (91% yield) |
| Quantified Difference | +7% yield improvement |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination using SabPhos ligand at 60 °C |
Validates the compound as a highly efficient precursor for synthesizing piperidinyl-quinoline pharmaceutical intermediates, ensuring near-quantitative conversion.
The addition of the 4-methyl group significantly alters the thermal profile of the quinoline scaffold. 2-Chloro-4-methylquinoline presents as a stable crystalline powder with a melting point of 54–58 °C. In contrast, the unsubstituted 2-chloroquinoline has a melting point of approximately 34–37 °C, frequently rendering it an oily liquid or a semi-solid paste at ambient laboratory temperatures .
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | 54–58 °C (stable crystalline powder) |
| Comparator Or Baseline | 2-Chloroquinoline (~34–37 °C, oily liquid/semi-solid) |
| Quantified Difference | ~20 °C increase in melting point |
| Conditions | Ambient laboratory handling and storage |
The stable solid form of 2-chloro-4-methylquinoline allows for precise gravimetric dosing and eliminates the handling complications associated with low-melting or oily precursors during scale-up.
Directly leveraging its high-yielding C-N coupling capabilities with secondary amines (such as piperidine), 2-chloro-4-methylquinoline is the exact required precursor for synthesizing 4-Methyl-2-(1-piperidinyl)-quinoline (M320715). This compound is a potent inhibitor of TRPC4 channels, where the 4-methyl group is essential for target binding .
The compound is heavily utilized in the multi-step synthesis of D-ring substituted indoloquinolines, such as cryptolepine derivatives. The synthetic route relies on a selective Buchwald-Hartwig amination followed by a regioselective intramolecular Heck-type cyclization, taking advantage of the specific steric and electronic profile imparted by the 4-methyl group [1].
In advanced materials and biologically active library generation, 2-chloro-4-methylquinoline is reacted with 2-amino-5-chlorobenzophenone to form complex linear naphthyridines. The 2-chloro position acts as the primary electrophilic site, while the 4-methyl group directs the subsequent cyclization geometry[1].
Irritant